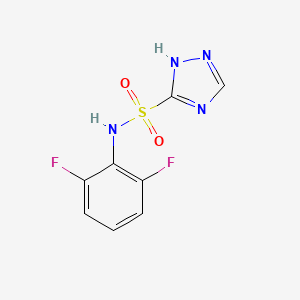

N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide

Description

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N4O2S/c9-5-2-1-3-6(10)7(5)14-17(15,16)8-11-4-12-13-8/h1-4,14H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDUAPGNNYFUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NC=NN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028269 | |

| Record name | N-(2,6-Difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of 2,6-difluoroaniline with 1H-1,2,4-triazole-5-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide has garnered attention for its antifungal and antibacterial properties . It is particularly effective against strains such as Candida albicans and Aspergillus fumigatus. The mechanism of action involves the inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis in fungal cells .

Case Studies

- A study demonstrated that derivatives of this compound exhibited potent antifungal activity with Minimum Inhibitory Concentration (MIC) values as low as 0.25 μg/mL against fluconazole-resistant Candida albicans strains .

- Another investigation highlighted the structure-activity relationship (SAR) of triazole derivatives, indicating that modifications at specific positions (e.g., introducing halogens) significantly enhance biological activity .

Agriculture

The compound is also explored for its potential use in developing agrochemicals . Its antifungal properties can be utilized to protect crops from fungal diseases, which are a major threat to agricultural productivity.

Data Table: Comparison of Antifungal Activity

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 0.25 | Candida albicans |

| Fluconazole | 1.0 | Candida albicans |

| Itraconazole | 0.5 | Aspergillus fumigatus |

Table: Comparison of Triazole Derivatives

| Compound Name | Antifungal Spectrum | Notable Features |

|---|---|---|

| This compound | Broad spectrum against fungi | Enhanced activity due to difluoro substitution |

| Fluconazole | Limited against resistant strains | Established antifungal agent |

| Voriconazole | Broad spectrum | Effective against various pathogens |

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and difluorophenyl group play crucial roles in its binding affinity and specificity. The compound can interfere with metabolic pathways, leading to the inhibition of microbial growth or enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Core Heterocycle: The target compound and penoxsulam differ in their heterocyclic systems. While the former has a simple 1,2,4-triazole, penoxsulam contains a fused triazolo-pyrimidine ring, enhancing its planar structure for ALS binding .

- Substituent Effects: The 2,6-difluorophenyl group is conserved in the target compound, penoxsulam, and rufinamide, suggesting its role in hydrophobic interactions and metabolic stability .

- Functional Groups: Sulfonamides (target compound, penoxsulam) are common in ALS inhibitors, whereas carboxamides (rufinamide) and carbothioamides (DB07664) modulate neurological or kinase targets .

Pharmacological and Agrochemical Activity

- ALS Inhibition: Penoxsulam and flucarbazone inhibit ALS, a key enzyme in branched-chain amino acid synthesis in plants. The target compound’s sulfonamide group likely mimics the natural substrate (thiamine diphosphate), enabling competitive inhibition .

- Neurological Activity : Rufinamide’s 1,2,3-triazole-carboxamide structure stabilizes neuronal sodium channels, contrasting with the agrochemical focus of the target compound .

- Kinase Inhibition : DB07664’s carbothioamide and sulfamoyl groups enable binding to ATP pockets in kinases like VEGFR1 and CDK2, a mechanism distinct from sulfonamide-based herbicides .

Physicochemical Properties

| Property | Target Compound | Penoxsulam | Rufinamide |

|---|---|---|---|

| Water Solubility | Low (sulfonamide) | Moderate (polar pyrimidine) | Low (carboxamide) |

| Lipophilicity (LogP) | ~2.5 (estimated) | ~1.8 | ~1.2 |

| Metabolic Stability | High (fluorine groups) | Moderate | High (benzyl group) |

- The 2,6-difluorophenyl group in the target compound and penoxsulam reduces oxidative metabolism, enhancing field persistence in herbicides .

Biological Activity

N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₂N₅O₂S |

| Molecular Weight | 275.235 g/mol |

| CAS Number | 113171-12-3 |

| LogP | 1.5498 |

| Polar Surface Area | 122.87 Ų |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aromatic sulfonyl chlorides. The resulting compound exhibits a triazole ring which is crucial for its biological activity.

Research indicates that modifications to the triazole ring and sulfonamide group can significantly impact biological efficacy. For instance, different substituents on the phenyl ring have been shown to enhance or diminish anti-inflammatory and antifungal activities .

Antifungal Activity

This compound has demonstrated promising antifungal properties. Studies have shown that derivatives of triazoles exhibit broad-spectrum antifungal activity against various strains of fungi including Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.0156 µg/mL against certain resistant strains .

Anti-inflammatory Activity

The compound also displays significant anti-inflammatory effects. In vitro studies have evaluated its impact on cytokine release in peripheral blood mononuclear cells (PBMCs). Notably, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at varying concentrations . The presence of specific substituents in the triazole structure correlates with enhanced activity against inflammatory pathways.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Research on related triazole derivatives indicates their ability to inhibit cancer cell proliferation in various models. Compounds with similar structural motifs have shown selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(2,6-difluorophenyl)-1H-1,2,4-triazole derivatives:

- Antifungal Efficacy : A study evaluated a series of triazole derivatives against clinical strains of Candida species and reported significant antifungal activity correlated with specific structural features .

- Anti-inflammatory Effects : In a comparative analysis of various triazole derivatives, those with 2-pyridyl substituents exhibited superior inhibition of TNF-α release compared to other analogs .

- Anticancer Activity : Research highlighted that certain triazole derivatives showed selective cytotoxicity against colorectal cancer cell lines while demonstrating lower toxicity towards healthy cells .

Q & A

Q. How are degradation pathways and metabolites characterized under environmental conditions?

- Methodological Answer : Hydrolysis studies (pH 5–9, 25–50°C) identify primary metabolites (e.g., 5-methyltriazole sulfonic acid) via LC-MS/MS. Soil metabolism studies using ¹⁴C-labeled compound quantify mineralization to CO₂. Photolysis under UV light (λ = 254 nm) reveals nitroso intermediates, requiring QSAR models to predict ecotoxicological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.